molecular formula C8H7FO4S B13495526 3-[(Fluorosulfonyl)methyl]benzoic acid

3-[(Fluorosulfonyl)methyl]benzoic acid

Cat. No.: B13495526
M. Wt: 218.20 g/mol
InChI Key: JCYDULZYRMYZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Fluorosulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C8H7FO4S. It is characterized by the presence of a fluorosulfonyl group attached to a methyl group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-(chlorosulfonyl)benzoic acid with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition.

Industrial Production Methods: Industrial production of 3-[(Fluorosulfonyl)methyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-[(Fluorosulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonyl and sulfonic acid derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-[(Fluorosulfonyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Fluorosulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

  • 3-(Chlorosulfonyl)benzoic acid
  • 4-(Fluorosulfonyl)benzoic acid
  • Methyl 3-(fluorosulfonyl)benzoate

Comparison: 3-[(Fluorosulfonyl)methyl]benzoic acid is unique due to the presence of the fluorosulfonyl group attached to a methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorosulfonyl group provides higher stability and reactivity in substitution reactions compared to the chlorosulfonyl group .

Properties

Molecular Formula

C8H7FO4S

Molecular Weight

218.20 g/mol

IUPAC Name

3-(fluorosulfonylmethyl)benzoic acid

InChI

InChI=1S/C8H7FO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

JCYDULZYRMYZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.